molecular formula C6H13NO2S B1593951 alpha-Methyl-DL-methionine CAS No. 2749-07-7

alpha-Methyl-DL-methionine

Cat. No. B1593951
CAS RN: 2749-07-7
M. Wt: 163.24 g/mol
InChI Key: ZYVMPHJZWXIFDQ-UHFFFAOYSA-N
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Description

Alpha-Methyl-DL-methionine, also known as DL-2-Amino-4-methylthiobutanoic acid (DL-AMTB), is a non-proteinogenic amino acid that has been widely studied for its potential benefits in animal nutrition and human health. It is a sulfur-containing compound that is structurally similar to methionine, an essential amino acid.

Scientific Research Applications

Microbial Production of Methionine

Microbial production of Methionine (Met) is an area of intensive investigation . Genetically modified bacteria that harbor engineered enzymes and streamlined metabolic pathways have been used to achieve efficient Met biosynthesis . The export of Met as the final step during its fermentative production has been studied and optimized, primarily through identification and expression of microbial Met efflux transporters .

Increasing Production Yield and Specificity

Methionine transporters of four families have been harnessed to increase production yield and specificity . These transporters have been identified and characterized, forming the basis for further engineering of these proteins and for exploration of other solute carrier families .

Applications in Synthetic Biology

The available arsenal of Met transporters from different species and protein families provides blueprints not only for fermentative production but also synthetic biology systems, such as molecular sensors and cell-cell communication systems .

Applications in Feed, Food, Pharmacy, and Medicine

Methionine has applications in feed, food, pharmacy, and medicine . Analytical methods for the determination of methionine are reviewed, and fermentation studies are elucidated critically, mainly with respect to the sulfur balance, substrate yield, and the analytical validity .

Biomedical Applications

Methionine holds immense potential for biomedical applications . Its multifunctional properties, based on its chemical modification, cell metabolism, and metabolic derivatives, make it versatile for various applications .

Methionine Determination

Methionine determination is another important application . For instance, to measure the MetDC activity, a purified enzyme is added to the reaction solution containing l-methionine .

properties

IUPAC Name

2-amino-2-methyl-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVMPHJZWXIFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-DL-methionine

CAS RN

2749-07-7
Record name 2-Methyl-DL-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-DL-METHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CD6XAY1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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